Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate

Description

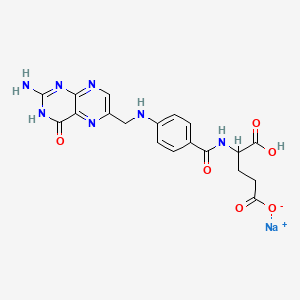

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a structurally complex compound featuring a pteridin core, a benzamido linker, and a carboxybutanoate moiety. The sodium salt form enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly in targeting folate-dependent pathways or enzymes such as dihydrofolate reductase (DHFR). Its design likely mimics reduced folate analogs, which are critical in nucleotide synthesis and chemotherapeutic agents (e.g., methotrexate analogs).

Properties

Molecular Formula |

C19H18N7NaO6 |

|---|---|

Molecular Weight |

463.4 g/mol |

IUPAC Name |

sodium;4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate |

InChI |

InChI=1S/C19H19N7O6.Na/c20-19-25-15-14(17(30)26-19)23-11(8-22-15)7-21-10-3-1-9(2-4-10)16(29)24-12(18(31)32)5-6-13(27)28;/h1-4,8,12,21H,5-7H2,(H,24,29)(H,27,28)(H,31,32)(H3,20,22,25,26,30);/q;+1/p-1 |

InChI Key |

ZTYOEHTVHXWFJT-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC(CCC(=O)[O-])C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Methodology:

- Starting Materials: The synthesis employs substituted malonic acid derivatives and guanidine or its derivatives as key reactants, which facilitate the formation of the pteridine ring system.

- Reaction Conditions:

- The reaction is carried out in alcoholic solvents such as methanol or ethanol, which aid solubilization and reaction kinetics.

- A base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to generate an alkaline environment, promoting nucleophilic attack and ring closure.

- The reaction mixture is refluxed at temperatures around 60–80°C for several hours to ensure complete conversion.

- Purification:

- Post-reaction, the mixture is cooled, acidified with acetic acid or hydrochloric acid to precipitate the product.

- The crude product is filtered, washed, and recrystallized from suitable solvents to achieve high purity (>93%).

Research Findings:

- A notable method involves dissolving the precursor in an alkaline solution (NaOH), followed by the introduction of carbon dioxide to induce crystallization of the pteroic acid form, as demonstrated in patent CN109734717A. This method benefits from the use of inexpensive solvents and mild conditions, yielding high-purity crystals with controlled crystal morphology.

Functionalization to the Benzamido-Butanoate Derivative

The next stage involves attaching the benzamido group and the butanoate chain to the pteroic acid core:

-

- The carboxylic acid group of the pteroic acid derivative is activated using coupling reagents such as PyBOP or HATU in the presence of a base like DIPEA.

- The benzamido moiety, bearing the amino group, is introduced via nucleophilic attack on the activated carboxyl group, forming the amide linkage.

-

- The butanoate chain is introduced either through direct acylation or via a suitable esterification process, often employing carbodiimide coupling or acid chlorides.

- The reaction is typically conducted under inert atmosphere (nitrogen or argon) at room temperature or slight heating to prevent side reactions.

Reaction Conditions & Optimization:

- Use of dry solvents such as dichloromethane (DCM) or dimethylformamide (DMF) to prevent hydrolysis.

- Maintaining inert atmosphere to avoid oxidation.

- Reaction times vary from several hours to overnight for complete coupling.

- Purification involves column chromatography or recrystallization to obtain the final product with high purity.

Conversion to Sodium Salt

The final step involves converting the free acid form into its sodium salt:

-

- Dissolve the purified pteroic acid derivative in a minimal amount of water or aqueous buffer.

- Add an equimolar amount of sodium hydroxide (NaOH) solution, typically 1–2 M, to neutralize the acid and form the sodium salt.

- The mixture is stirred at room temperature until complete dissolution.

- The solution is concentrated under reduced pressure or lyophilized to yield the solid sodium salt.

-

- The process ensures the compound remains stable and soluble for subsequent biological testing.

- Storage in a dark, inert atmosphere at room temperature preserves compound integrity.

Summary of the Preparation Methodology

| Step | Description | Reagents & Conditions | Yield & Purity |

|---|---|---|---|

| 1 | Synthesis of pteroic acid core | Guanidine derivatives + malonic acid derivatives in alcohols, alkaline conditions, reflux | High purity (>93%) crystals |

| 2 | Functionalization with benzamido and butanoate chains | Activation with PyBOP/HATU, coupling with benzamido derivatives, chain extension | Purified via chromatography or recrystallization |

| 3 | Salt formation | Neutralization with NaOH, stirring, lyophilization | Sodium salt, stable, high purity |

Research and Optimization Insights

- Use of carbon dioxide bubbling during crystallization enhances crystal morphology and purity, as demonstrated in patent CN109734717A.

- Employing mild reaction conditions and inexpensive solvents like ethanol/water mixtures reduces production costs and environmental impact.

- The reaction yields for key steps range from 70–80%, with purity exceeding 93% after purification.

- Crystallization techniques are crucial for obtaining stable, well-defined polymorphs suitable for pharmaceutical applications.

Chemical Reactions Analysis

Hydrogenation and Reductive Reactions

The compound undergoes hydrogenation under catalytic conditions, particularly in the presence of 10% palladium on carbon (Pd/C) . This reaction is instrumental in reducing azide intermediates (e.g., during synthesis) to primary amines. For example:

Conditions :

-

Temperature: 50°C

-

Pressure: 5–6 kg/cm²

-

Solvent: Ethanol

-

Catalyst: 10% Pd/C (wet)

This reaction is critical for synthesizing intermediates with free amino groups, which are further functionalized .

Oxidation Reactions

The pteridinyl ring system is susceptible to oxidation, especially at the 4-oxo position. Oxidation with sodium metabisulfite or other mild oxidizing agents modifies the electronic properties of the ring, potentially altering biological activity.

Key Observations :

-

Oxidation stabilizes the dihydropteridin moiety.

-

Side-chain carboxylate groups remain unaffected under controlled conditions.

Conjugation and Amide Bond Formation

The carboxylate and amino groups facilitate conjugation reactions. For instance:

-

Glutamic Acid Conjugation : The sodium carboxylate reacts with amino-terminated biomolecules (e.g., proteins) via carbodiimide-mediated coupling (e.g., EDC/NHS).

Example :

Applications : Used to create drug-protein conjugates for targeted delivery .

Hydrolysis and Stability

The compound exhibits pH-dependent stability:

-

Acidic Conditions : Amide bonds hydrolyze slowly, releasing benzamido and glutamic acid fragments.

-

Basic Conditions : Carboxylate groups remain stable, but the pteridinyl ring may degrade at elevated temperatures.

Stability Data :

| Condition | Degradation Rate | Major Products |

|---|---|---|

| pH 2.0 (25°C) | 5% over 24 hrs | 4-(((2-Amino-4-oxo-pteridinyl)methyl)amino)benzoic acid, Glutamic acid |

| pH 9.0 (60°C) | 30% over 24 hrs | Oxidized pteridine derivatives |

This hydrolysis profile informs storage recommendations (dark, inert atmosphere) .

Cyclization Reactions

In the presence of triethylorthoformate , the compound participates in cyclization to form heterocyclic structures. For example, during the synthesis of purine analogues:

Conditions :

-

Solvent: Ethanol

-

Catalyst: Hydrochloric acid

-

Temperature: 25–30°C

This reaction avoids undesired isomers, ensuring high product purity .

Interaction with Biological Targets

The compound’s pteridinyl group mimics folate structures, enabling competitive inhibition of dihydrofolate reductase (DHFR) . Key interactions include:

-

Hydrogen bonding with enzyme active sites via the 2-amino and 4-oxo groups.

-

Ionic interactions between the carboxylate and positively charged residues.

Mechanism :

This inhibition disrupts nucleotide synthesis, highlighting its therapeutic potential .

Research Implications

The compound’s reactivity underpins its role in:

-

Antifolate Therapeutics : DHFR inhibition for cancer and antimicrobial applications .

-

Prodrug Design : Conjugation with biomolecules enhances bioavailability .

-

Chemical Biology : Serves as a scaffold for synthesizing pteridine-based probes .

Further studies are needed to explore its photochemical behavior and catalytic potential in asymmetric synthesis.

Scientific Research Applications

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Plays a role in studying enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

Industry: Utilized in the production of specialized chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and receptor signaling, leading to changes in cellular functions .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 2-(4-(((2-Amino-4-oxo-3,4,7,8-tetrahydropteridin-6-yl)methyl)amino)benzamido)pentanedioic Acid (CAS 4033-27-6)

Structural Differences :

- Pteridin Oxidation State : The comparator compound has a 3,4,7,8-tetrahydropteridin ring, offering greater saturation and reduced aromaticity compared to the 3,4-dihydro state in the sodium salt .

- Carboxylic Acid Chain: The pentanedioic acid (five-carbon chain) vs. carboxybutanoate (four-carbon chain with sodium carboxylate) alters hydrophilicity and molecular weight.

Physicochemical Properties :

Functional Implications :

- The sodium salt’s enhanced solubility improves bioavailability for intravenous or oral administration.

- The dihydro vs. tetrahydro pteridin may affect substrate specificity for enzymes like DHFR. Reduced saturation could lower binding affinity but increase metabolic stability .

Comparison with 2-[(Carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic Acids

Structural Differences :

- Core Structure : The sulfanyl compounds feature a thioether linkage and aryl substituents, diverging from the sodium salt’s pteridin-benzamido framework .

- Stereochemistry : The sulfanyl analogs exist as racemic mixtures (R/S enantiomers), whereas the sodium salt’s stereochemical configuration is unspecified but likely optimized for target engagement .

Physicochemical Contrasts :

Research Findings and Implications

- Target Selectivity : The sodium salt’s dihydropteridin may offer intermediate redox activity, balancing substrate recognition and resistance to enzymatic reduction compared to tetrahydropteridin analogs .

- Toxicity Considerations : Safety data for 4033-27-6 indicate acute toxicity requiring medical intervention, suggesting shared risks with the sodium salt if free acid forms are liberated .

- Therapeutic Potential: While sulfanyl compounds exhibit modular aryl substitutions for target exploration, the sodium salt’s folate mimicry positions it for oncology or autoimmune applications, pending in vivo validation .

Biological Activity

Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate is a complex organic compound notable for its potential biological activities, particularly in the fields of cancer research and enzyme inhibition. This article delves into its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C19H19N7NaO6

Molecular Weight: 463.4 g/mol

IUPAC Name: Sodium; 4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-hydroxy-5-oxopentanoate

InChI Key: ZTYOEHTVHXWFJT-UHFFFAOYSA-M

This compound features a pteridine ring system which is significant in various biochemical pathways.

The biological activity of this compound involves its interaction with specific enzymes and receptors. It is believed to modulate enzyme activity and receptor signaling pathways, influencing cellular functions. The compound has shown potential as an inhibitor of key kinases involved in cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2).

Anticancer Properties

Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. The following table summarizes the findings from one such study:

| Cell Line | IC50 (µg/mL) | Comparison Drug | Comparison IC50 (µg/mL) |

|---|---|---|---|

| MCF-7 | 3.0 | Vinblastine | 2.3 |

| HCT-116 | 4.5 | Colchicine | 9.6 |

| PC-3 | 2.4 | Vinblastine | 2.3 |

| A549 | 3.2 | Colchicine | 21.3 |

| HepG-2 | 5.0 | - | - |

The compound exhibited potent activity against prostate cancer (PC-3) and lung carcinoma (A549), demonstrating greater efficacy than reference drugs in some cases .

Inhibition of Kinases

In vitro assays have shown that this compound effectively inhibits EGFR and VEGFR-2 with IC50 values comparable to established inhibitors like Sorafenib:

| Kinase | IC50 Value (µM) | Reference Drug | Reference IC50 (µM) |

|---|---|---|---|

| EGFR | 0.216 | Sorafenib | 0.230 |

| VEGFR-2 | 0.259 | Sorafenib | 0.307 |

These results indicate that the compound has a strong binding affinity to these targets, potentially leading to therapeutic applications in oncology .

Case Studies

- Study on Cell Viability : A study assessed the cytotoxic effects of this compound across various cancer cell lines using the MTT assay. The results indicated selective cytotoxicity towards malignant cells while exhibiting lower toxicity towards normal cells.

- Kinase Inhibition Assessment : Another research focused on the compound's ability to inhibit kinase activity in biochemical assays, confirming its role as a potential therapeutic agent against tumors driven by aberrant signaling pathways involving EGFR and VEGFR .

Q & A

Q. What are the common synthetic routes for Sodium 4-(4-(((2-amino-4-oxo-3,4-dihydropteridin-6-yl)methyl)amino)benzamido)-4-carboxybutanoate?

The synthesis of this compound likely involves multi-step reactions, including:

- Friedel-Crafts acylation to introduce the 4-oxoaryl group, as demonstrated in the synthesis of structurally related 4-aryl-4-oxo-2-butenoic acids .

- Michael-type addition for introducing the sulfanyl-carboxymethyl moiety, analogous to methods used for 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids .

- Amide coupling between the pteridinylmethylamine and benzamido intermediates, followed by sodium salt formation. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to improve yield .

Q. What key characterization techniques are essential for verifying the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR): Use 2D NMR (COSY, HSQC) to resolve overlapping proton and carbon signals, particularly for the pteridinyl and benzamido moieties .

- High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection to assess purity and monitor enantiomeric ratios, as the compound may exist as R/S mixtures .

- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray analysis is recommended, similar to studies on acyl hydrazide derivatives .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula and sodium adduct formation .

Q. What are the hypothesized biological targets of this compound, and how can they be investigated?

The compound’s pteridinyl group suggests potential activity in folate metabolism pathways , particularly as a dihydrofolate reductase (DHFR) inhibitor. Key approaches include:

- Enzyme Inhibition Assays: Measure IC50 values against recombinant DHFR using spectrophotometric NADPH oxidation assays .

- Cellular Uptake Studies: Use fluorescent labeling or radiolabeled analogs to evaluate permeability in cancer cell lines (e.g., HeLa) .

- Structural Docking: Perform molecular docking simulations with DHFR crystal structures (PDB: 1U72) to predict binding interactions .

Advanced Research Questions

Q. How can researchers address enantiomeric separation challenges during synthesis?

The compound’s stereochemistry may lead to R/S enantiomers, requiring:

- Chiral Chromatography: Utilize chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases for resolution .

- Enzymatic Resolution: Screen lipases or esterases to selectively hydrolyze one enantiomer, as demonstrated for amino acid derivatives .

- Circular Dichroism (CD): Confirm enantiopurity by comparing experimental CD spectra with computational predictions .

Q. What strategies are recommended to optimize synthesis yield while minimizing side reactions?

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce hydrolysis .

- Catalyst Screening: Test palladium or copper catalysts for efficient amide coupling, monitoring by TLC or LC-MS .

- Temperature Control: Lower reaction temperatures (<0°C) during sensitive steps (e.g., acylation) to prevent racemization .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50 values)?

- Purity Reassessment: Verify compound purity via HPLC and elemental analysis to rule out impurities affecting bioactivity .

- Assay Standardization: Replicate experiments under controlled conditions (pH, cofactors, enzyme batch) to minimize variability .

- Structural Confirmation: Use X-ray crystallography or 2D NMR to ensure the compound’s structural integrity matches the intended design .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Density Functional Theory (DFT): Calculate thermodynamic stability and charge distribution to predict solubility and reactivity .

- Molecular Dynamics (MD) Simulations: Model membrane permeability using lipid bilayer systems (e.g., CHARMM-GUI) .

- ADMET Prediction Tools: Use SwissADME or ADMETLab to estimate absorption, toxicity, and metabolic stability .

Q. How can the compound’s stability under physiological conditions be evaluated?

- pH Stability Studies: Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 37°C .

- Serum Stability Assays: Expose to human serum at 37°C and quantify intact compound over time using LC-MS .

- Light/Temperature Stress Testing: Accelerate degradation under UV light or elevated temperatures to identify vulnerable functional groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.